molecular formula C22H27N3O2 B2926270 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea CAS No. 1396852-33-7

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea

Katalognummer: B2926270
CAS-Nummer: 1396852-33-7
Molekulargewicht: 365.477
InChI-Schlüssel: FYSPOEXZPDKREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by a propargylamine linker (but-2-yn-1-yl) substituted with a benzyl(methyl)amino group and a 4-methoxyphenethyl moiety.

Eigenschaften

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-25(18-20-8-4-3-5-9-20)17-7-6-15-23-22(26)24-16-14-19-10-12-21(27-2)13-11-19/h3-5,8-13H,14-18H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSPOEXZPDKREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NCCC1=CC=C(C=C1)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea is a compound that has attracted significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound features a unique structural configuration characterized by:

  • A but-2-yn-1-yl moiety linked to a benzyl(methyl)amino group.
  • A urea functional group connected to a methoxyphenethyl substituent.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of the alkyne intermediate through the reaction of a suitable alkyne precursor with a benzyl(methyl)amine derivative.
  • Coupling reaction with isocyanates or amines to form the urea linkage, often utilizing organic solvents and bases to facilitate the reaction.

The precise mechanism by which 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea exerts its biological effects is still under investigation. However, preliminary studies suggest interactions with various biomolecules, potentially modulating biological pathways involved in:

  • Cell proliferation
  • Enzyme inhibition

Biological Assays

The compound has been evaluated in several biological assays to determine its efficacy:

Biological Activity Assay Type IC50/EC50 Values Notes
Enzyme InhibitionLck Inhibition0.004 μMPotent against T-cell proliferation .
Antimicrobial ActivityMIC Testing0.015 - 0.25 μg/mLEffective against Gram-positive pathogens .
CytotoxicityCell ViabilityVariesFurther studies needed for specific cell lines.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • T-cell Proliferation Assay : The compound was shown to inhibit T-cell proliferation effectively, indicating potential applications in immunomodulation or cancer therapy .
  • Antimicrobial Studies : In vitro testing demonstrated significant antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent .
  • Cytotoxic Studies : Preliminary cytotoxicity assays indicate varying effects on different cell lines, necessitating further investigation into its safety profile and therapeutic window .

Comparative Analysis

When compared to similar compounds, such as N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide, this urea derivative exhibits distinct reactivity and biological profiles due to its specific structural features.

Compound Name Main Activity IC50/EC50 Values
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)ureaT-cell inhibition0.004 μM
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamideModerate enzyme inhibitionVaries

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and physicochemical comparisons between the target compound and related urea derivatives:

Compound Name Key Structural Features Synthetic Yield/Purity Biological Activity/Applications Physicochemical Properties References
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea Urea core, propargylamine linker, benzyl(methyl)amino, 4-methoxyphenethyl Not reported Hypothesized GPCR modulation (based on analogs) Molecular weight: ~395 g/mol (estimated)
1-Benzyl-3-(4-ethyl-benzoyl)urea Urea core, benzyl, 4-ethylbenzoyl substituent Not explicitly stated; optimized for anticancer use Anticancer candidate (in vitro studies) Higher lipophilicity due to ethylbenzoyl group
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (19) Urea core, 4-ethylphenyl, 2-hydroxyphenyl 99.7% HPLC purity Not specified Molecular weight: 271 g/mol; polar hydroxyl group
1-Benzyl-1-(2-ethynylphenyl)-3-(4-methoxyphenyl)urea (2.92) Urea core, ethynylphenyl, benzyl, 4-methoxyphenyl 42% yield, purified via TLC Not reported Molecular weight: 362 g/mol
1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA Urea core, benzyl, 4-chlorophenyl, methoxy group Not reported Not specified pKa: 12.75; molecular weight: 290.74 g/mol
1-Benzoyl-3-(4-n-butylphenyl)thiourea Thiourea core (S replaces O), benzoyl, 4-n-butylphenyl Crystallographically characterized Structural studies (hydrogen bonding patterns) Enhanced hydrogen bonding due to thiourea moiety
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea Urea core, benzofuran, hydroxypropyl, 4-methoxyphenethyl CAS provided; no synthetic details Potential CNS activity (benzofuran moiety) Molecular weight: 368.4 g/mol; heterocyclic influence

Key Observations :

Structural Diversity: The target compound’s propargylamine linker distinguishes it from analogs like 1-Benzyl-3-(4-ethyl-benzoyl)urea, which uses a benzoyl group. Compared to 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA, the target lacks a methoxy group directly on the urea nitrogen but incorporates a methoxyphenethyl chain, which could influence solubility and receptor binding .

Synthetic Efficiency :

  • The synthesis of 1-benzyl-1-(2-ethynylphenyl)-3-(4-methoxyphenyl)urea (2.92) achieved a moderate yield (42%) using BCl₃ catalysis, suggesting that similar methods could apply to the target compound .
  • In contrast, 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea was synthesized with high purity (99.7% HPLC), indicating robust purification protocols for urea derivatives .

Biological Relevance :

  • Urea derivatives like 1-Benzyl-3-(4-ethyl-benzoyl)urea are explored as anticancer agents, highlighting the pharmacophore’s versatility. The target compound’s 4-methoxyphenethyl group may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration .
  • Thiourea analogs (e.g., 1-Benzoyl-3-(4-n-butylphenyl)thiourea ) exhibit altered hydrogen-bonding capacity, which could reduce metabolic stability compared to the target’s urea core .

Physicochemical Properties :

  • The methoxyphenethyl group in the target compound likely increases hydrophobicity compared to 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea , which has a polar hydroxyl group .
  • The predicted pKa of 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA (12.75) suggests basicity at physiological pH, whereas the target’s tertiary amine in the propargylamine linker may exhibit different ionization behavior .

Research Implications

The structural and functional analysis of these compounds underscores the importance of substituent choice in urea-based drug design. For instance:

  • Electron-withdrawing groups (e.g., chloro in 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA ) may enhance metabolic stability but reduce solubility .
  • Heterocyclic moieties (e.g., benzofuran in ) could improve target engagement in neurological disorders .
  • Synthetic methodologies from , such as boron-based catalysis, provide a template for optimizing the target compound’s synthesis .

Further studies should prioritize in vitro assays to evaluate the target compound’s activity against GPCRs or ion channels, leveraging structural insights from analogs like A-425619 (a urea-based TRPV1 antagonist referenced in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.